4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzene-1-sulfonamide
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Overview
Description
4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzene-1-sulfonamide is an organic compound that features a bromine atom, a cyclopropyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
The synthesis of 4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of benzene-1-sulfonamide followed by the introduction of the cyclopropyl and hydroxypropyl groups. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the conversion of the sulfonamide group to amines or other reduced forms.
Substitution: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes.
Scientific Research Applications
4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or as a lead compound in drug discovery efforts.
Industry: It can be utilized in the production of specialty chemicals or as a precursor in the manufacturing of advanced materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzene-1-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to desired therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
Similar compounds to 4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzene-1-sulfonamide include other sulfonamide derivatives with different substituents on the benzene ring or variations in the cyclopropyl and hydroxypropyl groups These compounds may share similar chemical properties but differ in their reactivity, biological activity, or industrial applications
Properties
IUPAC Name |
4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3S/c13-10-3-5-11(6-4-10)18(16,17)14-8-7-12(15)9-1-2-9/h3-6,9,12,14-15H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPYFJVLTVVGIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNS(=O)(=O)C2=CC=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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